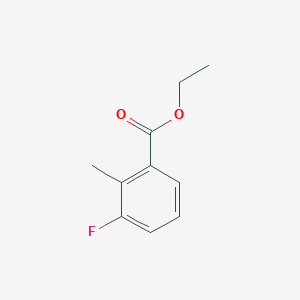
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by a pyrazole ring substituted with a methyl group and a carboxylate ester group, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by its simplicity and high yields, ranging from 78% to 92%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process is designed to be scalable and environmentally friendly, often employing green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: Common in pyrazole chemistry, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
197652-36-1 |
|---|---|
Fórmula molecular |
C6H6N2O4 |
Peso molecular |
170.12 g/mol |
Nombre IUPAC |
methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6N2O4/c1-8-5(10)4(9)3(7-8)6(11)12-2/h1-2H3 |
Clave InChI |
ZJRAHWWCJCLWTO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
SMILES canónico |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
Sinónimos |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)






![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)
